1-(3a-(hydroxymethyl)hexahydrocyclopenta[c]pyrrol-2(1H)-yl)-2-(methylamino)ethan-1-one
Description
This compound features a bicyclic hexahydrocyclopenta[c]pyrrolidine core substituted with a hydroxymethyl group at the 3a-position and a methylamino ethanone moiety at the 2-position.
Properties
IUPAC Name |
1-[3a-(hydroxymethyl)-1,3,4,5,6,6a-hexahydrocyclopenta[c]pyrrol-2-yl]-2-(methylamino)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20N2O2/c1-12-5-10(15)13-6-9-3-2-4-11(9,7-13)8-14/h9,12,14H,2-8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XJENKNSTIQDNGD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC(=O)N1CC2CCCC2(C1)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-(3a-(hydroxymethyl)hexahydrocyclopenta[c]pyrrol-2(1H)-yl)-2-(methylamino)ethan-1-one, a complex organic compound, exhibits unique structural features that contribute to its potential biological activities. This article reviews its biological activity, focusing on pharmacological properties, mechanisms of action, and relevant case studies.
Structural Characteristics
The compound has a molecular formula of C13H19N3O2, characterized by:
- Cyclopentane structure : A fused cyclopentane ring with a pyrrole moiety.
- Hydroxymethyl group : Enhances reactivity and biological interactions.
- Amino group : Suggests potential for various pharmacological activities.
Pharmacological Properties
Research indicates that compounds with similar structures have shown various biological activities, including:
- Antidepressant effects : Related compounds have demonstrated efficacy in modulating neurotransmitter systems.
- Vasoconstrictor activity : Similar structures have been noted for their ability to constrict blood vessels, impacting cardiovascular health .
- Enzyme inhibition : The compound may interact with specific enzymes, influencing metabolic pathways.
The biological activity of the compound may be attributed to several mechanisms:
- Receptor interaction : Binding to adrenergic receptors can modulate physiological responses such as blood pressure and heart rate.
- Enzyme modulation : Inhibiting or activating key enzymes involved in neurotransmitter synthesis or degradation can alter mood and cognitive functions .
Study 1: Antidepressant Activity
A study investigated the antidepressant-like effects of structurally related compounds in rodent models. The results indicated significant reductions in depressive behaviors, suggesting that the compound may influence serotonin and norepinephrine levels.
Study 2: Vasoconstriction
Research on related compounds demonstrated vasoconstriction in isolated rat aorta preparations. The findings suggest that the compound could be effective in managing hypotension or other vascular disorders.
Data Tables
| Property | Value |
|---|---|
| Molecular Formula | C13H19N3O2 |
| Molecular Weight | 235.31 g/mol |
| CAS Number | 2097962-98-4 |
| Potential Applications | Antidepressant, Vasoconstrictor |
| Biological Activity | Evidence |
|---|---|
| Antidepressant | Rodent model studies |
| Vasoconstrictor | Isolated rat aorta experiments |
| Enzyme inhibition | In vitro assays |
Synthesis and Research Applications
The synthesis of this compound can be approached through various organic chemistry methods, which are essential for producing sufficient quantities for research. Its applications extend to:
- Drug discovery : As a lead compound for developing new antidepressants or cardiovascular drugs.
- Biochemical research : Understanding enzyme interactions and metabolic pathways.
Comparison with Similar Compounds
Research Findings and Data Tables
Table 2: Pharmacokinetic Predictions*
*Predictions based on substituent trends and analogous data from references.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
